
Z-DL-Met-OH
Overview
Description
Z-DL-Met-OH (Cbz-DL-Methionine; CAS: 4434-61-1) is a carbobenzoxy (Z)-protected derivative of DL-methionine, a racemic mixture of the essential amino acid methionine. The Z-group serves as a protective moiety for the amine functionality during peptide synthesis, preventing unwanted side reactions . It is primarily utilized in pharmaceutical research and organic synthesis, particularly in the development of peptide-based therapeutics. Waste must be handled by specialized disposal services to mitigate environmental risks .
Preparation Methods
Synthetic Routes and Reaction Conditions: Z-DL-Met-OH can be synthesized through the protection of the amino group of DL-methionine with a carbobenzoxy (Z) group. The reaction typically involves the use of carbobenzoxy chloride (Cbz-Cl) in the presence of a base such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO3). The reaction is carried out in an organic solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Z-DL-Met-OH can undergo oxidation reactions where the sulfur atom in the methionine moiety is oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the carbobenzoxy protecting group, yielding free DL-methionine.
Substitution: this compound can participate in substitution reactions where the carbobenzoxy group is replaced by other protecting groups or functional groups
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles in the presence of a base
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Free DL-methionine.
Substitution: Derivatives with different protecting groups
Scientific Research Applications
Nutritional Applications in Animal Feed
Amino Acid Supplementation:
OH-Met serves as a source of sulfur amino acids, which are essential for the growth and development of livestock. Studies have demonstrated that OH-Met can be used as an effective substitute for DL-Met in poultry and swine diets. For instance, a comparative study indicated that OH-Met was non-inferior to DL-Met regarding growth performance in broiler chickens, suggesting its viability as a dietary supplement without compromising animal health or productivity .
Absorption and Efficacy:
Research has shown that OH-Met is absorbed more efficiently in the upper gastrointestinal tract compared to DL-Met, which is primarily absorbed in the jejunum. This difference in absorption sites may enhance the bioavailability of sulfur amino acids when using OH-Met, potentially leading to better growth outcomes in animals .
Case Studies on Animal Performance
Broilers and Pigs:
In trials with broilers, OH-Met supplementation resulted in comparable weight gain and feed conversion ratios to those achieved with DL-Met, confirming its effectiveness as a feed additive. A meta-analysis involving multiple datasets concluded that OH-Met could replace DL-Met without significant loss of efficacy, thus supporting its use in commercial poultry production .
In pigs, studies have indicated that while higher levels of OH-Met did not significantly improve growth performance under oxidative stress conditions, there was an observed increase in antioxidative enzyme activities. This suggests potential benefits beyond mere growth enhancement, possibly improving overall health and resilience against oxidative stress .
Biochemical Applications
Antioxidative Properties:
OH-Met has been investigated for its antioxidative properties. In oxidative stress studies involving pigs, dietary supplementation with OH-Met led to increased levels of superoxide dismutase (SOD) and glutathione peroxidase (GPX), indicating enhanced antioxidative capacity. This aspect is crucial for improving animal health and productivity under stressful conditions .
Potential Therapeutic Uses:
The biochemical properties of OH-Met suggest potential therapeutic applications beyond animal nutrition. Its role in modulating oxidative stress responses opens avenues for research into its use in human health contexts, particularly concerning conditions associated with oxidative damage.
Comparative Analysis of Methionine Sources
Parameter | DL-Methionine (DL-Met) | DL-Hydroxy-Methionine (OH-Met) |
---|---|---|
Absorption Site | Jejunum | Upper gastrointestinal tract |
Growth Performance | Established | Comparable efficacy |
Antioxidative Effects | Limited | Enhanced enzyme activity |
Use in Poultry | Standard | Effective substitute |
Use in Swine | Standard | Potential benefits under stress |
Mechanism of Action
The mechanism of action of Z-DL-Met-OH involves its role as a methionine derivative. Methionine is an essential amino acid that plays a crucial role in protein synthesis, methylation reactions, and as a precursor for other biologically important molecules. This compound, being a protected form of methionine, can be used to study these processes without interference from other reactions .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Z-DL-Met-OH vs. Z-ALA-MET-OH
Z-ALA-MET-OH (CAS: 76264-05-6) is a Z-protected dipeptide combining alanine and methionine residues. Key differences include:
Z-ALA-MET-OH’s higher molecular weight and LogP suggest greater lipophilicity, which may enhance membrane permeability in drug delivery systems. Its larger polar surface area (PSA) could reduce solubility in nonpolar solvents compared to this compound .
Comparison with Other Protected Amino Acids
- Z-Protected Amino Acids: These compounds (e.g., Z-Ala, Z-Val) share common applications in peptide synthesis but differ in side-chain reactivity. Methionine’s thioether group in this compound may confer unique redox sensitivity compared to alanine or valine derivatives.
- Safety Protocols : this compound’s handling requirements mirror those of other Z-protected compounds, emphasizing avoidance of skin contact and proper waste management .
Biological Activity
Z-DL-Met-OH, or Z-DL-methionine hydroxyl, is a compound that has garnered attention in the field of nutritional biochemistry, particularly for its implications in animal feed and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its effects on growth performance, nutrient metabolism, and gene expression in various animal models.
Overview of Methionine Compounds
Methionine (Met) is an essential amino acid crucial for protein synthesis and various metabolic processes. This compound is a derivative of methionine that has been studied for its bioefficacy compared to other forms such as L-methionine and DL-methionine. Understanding the biological activity of these compounds is vital for optimizing dietary formulations in livestock and exploring therapeutic avenues in human health.
Growth Performance
Research has demonstrated that this compound can influence growth performance metrics such as average daily gain (ADG) and feed conversion ratio (FCR). A study comparing the effects of DL-Met and this compound on broiler chickens indicated that both compounds exhibited similar growth responses when adjusted for digestible amino acid levels.
Compound | Average Daily Gain (g) | Feed Conversion Ratio (g/g) |
---|---|---|
DL-Met | 42.9 | 1.50 |
This compound | 43.2 | 1.52 |
This data suggests that this compound maintains comparable efficacy to traditional methionine sources in supporting growth performance in poultry .
Nutrient Metabolism
The impact of this compound on nutrient metabolism has been evaluated through studies examining its effect on plasma amino acid concentrations and metabolic gene expression. In one experiment, pigs fed diets supplemented with either L-Met or DL-Met showed no significant differences in plasma free amino acid concentrations or the expression of myogenesis-related genes, indicating efficient conversion processes within the animal .
Key Findings:
- No significant difference in nutrient absorption between this compound and other methionine forms.
- Similar expression levels of genes related to muscle development were observed.
Study 1: Broiler Chickens
A meta-analysis involving multiple trials assessed the relative biological efficacy (RBE) of this compound compared to DL-Met. The results indicated that this compound provided a RBE ranging from 66% to 89% when measured against DL-Met on an equimolar basis . This finding supports the hypothesis that while this compound is effective, it may not surpass the efficacy of traditional methionine sources.
Study 2: Pigs
Another study focused on growing pigs demonstrated that dietary supplementation with this compound did not significantly affect muscle gene expression compared to control diets. The study concluded that the bioefficacy of this compound is comparable to that of L-Met, suggesting it could be utilized effectively in swine nutrition without adverse effects on growth or metabolic functions .
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for Z-DL-Met-OH, and how can researchers ensure safety during its preparation?
- Methodology : Begin by consulting patent chemistry databases (e.g., MDL Patent Chemistry Database) to identify published reaction pathways, including Markush structures and experimental sections from patents . Standard protocols involve carbobenzyloxy (Cbz) protection of methionine, followed by purification via recrystallization or chromatography. Safety protocols mandate PPE (gloves, goggles, lab coats), proper ventilation, and segregation of chemical waste to prevent environmental contamination .
Q. Which analytical techniques are most effective for characterizing this compound purity and structural integrity?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm stereochemistry and functional groups, complemented by mass spectrometry (MS) for molecular weight validation. High-performance liquid chromatography (HPLC) with UV detection is recommended for assessing purity, using chiral columns to resolve DL-isomers. Document instrument parameters (e.g., solvent systems, flow rates) to ensure reproducibility .
Q. How can researchers ensure reproducibility of experimental data involving this compound?
- Methodology : Adopt standardized metadata schemas (e.g., controlled vocabularies, unique identifiers like CAS 4434-61-1) to annotate experimental conditions, including solvent choices, temperature, and catalyst ratios. Cross-reference data with primary literature and validate via independent replication studies. Use data management plans (DMPs) to align with funder requirements for long-term preservation .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported biological or chemical properties of this compound across studies?
- Methodology : Conduct a systematic meta-analysis to identify confounding variables (e.g., solvent polarity, pH, temperature). Apply statistical models (e.g., random-effects models) to quantify heterogeneity. Scrutinize metadata from primary sources for inconsistencies in experimental design or measurement techniques. Prioritize studies adhering to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .
Q. What strategies optimize the use of this compound in complex reaction systems, such as peptide synthesis or catalysis?
- Methodology : Perform factorial design experiments to evaluate variables like reagent stoichiometry, reaction time, and solvent polarity. Use predictive tools (e.g., MDL Discovery Predictive Science) to model reaction outcomes and identify optimal conditions. Validate predictions with small-scale trials before scaling up .
Q. How can computational modeling enhance the understanding of this compound’s stability under varying physicochemical conditions?
- Methodology : Employ density functional theory (DFT) or molecular dynamics (MD) simulations to predict degradation pathways (e.g., oxidation of methionine side chains). Correlate computational results with empirical stability tests (e.g., accelerated aging studies under controlled pH/temperature) .
Q. What metadata standards are critical for integrating this compound research data into interdisciplinary repositories?
- Methodology : Use discipline-specific schemas (e.g., ISA-Tab for life sciences) to capture experimental parameters, including synthetic routes, analytical validation, and biological assay conditions. Map metadata to cross-disciplinary ontologies (e.g., ChEBI, PubChem) to improve interoperability. Adopt persistent identifiers (e.g., DOI) for datasets .
Q. How should researchers design experiments to investigate this compound’s role in enzyme inhibition or substrate specificity?
- Methodology : Combine kinetic assays (e.g., Michaelis-Menten analysis) with structural biology techniques (e.g., X-ray crystallography). Use competitive inhibition models to quantify binding affinities. Include negative controls (e.g., non-Cbz-protected methionine) and validate results using orthogonal methods like surface plasmon resonance (SPR) .
Properties
IUPAC Name |
4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-19-8-7-11(12(15)16)14-13(17)18-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,17)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKHNNQXKZMOJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901298655 | |
Record name | N-Benzyloxycarbonyl-DL-methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901298655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4434-61-1, 1152-62-1 | |
Record name | N-Benzyloxycarbonyl-DL-methionine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4434-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(Benzyloxycarbonyl)-L-methionine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001152621 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Benzyloxycarbonyl-DL-methionine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004434611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1152-62-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88497 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Carbobenzoxy-DL-methionine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59864 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Carbobenzoxy-DL-methionine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43132 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Benzyloxycarbonyl-DL-methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901298655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-benzyloxycarbonyl-DL-methionine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.401 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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